N-Ethylaminoisobutylmethyldiethoxysilane

Description

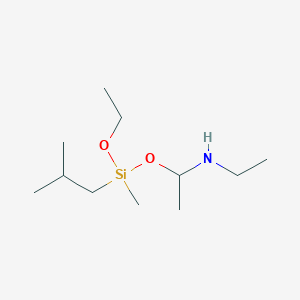

N-Ethylaminoisobutylmethyldiethoxysilane (CAS: 275378-62-6) is a multifunctional organosilane characterized by its hybrid structure, combining ethoxysilane, amino, and alkyl groups. The compound’s structure includes:

- Diethoxysilane groups (Si–O–CH₂CH₃) for controlled hydrolysis and crosslinking.

- N-Ethylamino group (–NH–CH₂CH₃) for enhanced adhesion to polar substrates.

- Isobutyl and methyl substituents for steric stabilization and solubility modulation.

This silane is primarily employed as a coupling agent in polymer composites, coatings, and adhesives, where it improves interfacial bonding between organic polymers and inorganic fillers (e.g., glass fibers, silica) . Its balanced reactivity and thermal stability (decomposition temperature >200°C) make it suitable for applications requiring controlled curing .

Properties

IUPAC Name |

1-[ethoxy-methyl-(2-methylpropyl)silyl]oxy-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H27NO2Si/c1-7-12-11(5)14-15(6,13-8-2)9-10(3)4/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXHRXDVNXCARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)O[Si](C)(CC(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692965 | |

| Record name | 1-{[Ethoxy(methyl)(2-methylpropyl)silyl]oxy}-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275378-62-6 | |

| Record name | 1-{[Ethoxy(methyl)(2-methylpropyl)silyl]oxy}-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolytic Alkoxysilane Functionalization

One common method involves the controlled hydrolysis and condensation of methyldiethoxysilane derivatives with amines under anhydrous or controlled moisture conditions:

- Reaction Conditions: Extended reaction times (4–12 hours) at elevated temperatures (50–120°C) are typical to ensure complete functionalization.

- Catalysis: Catalysts may be employed to facilitate the hydrolysis and condensation reactions, although methoxysilanes can react without catalysis under vapor deposition conditions.

- Water Source: Water for hydrolysis can be introduced deliberately, come from substrate surface moisture, or atmospheric humidity.

- Polymerization Control: The degree of polymerization is influenced by water availability and organic substituents; multiple organic substitutions favor stable monomeric silanols.

Amination via Nucleophilic Substitution

- N-Alkylation of Aminoalkyl Silanes: Utilizing N-alkylation techniques on aminoalkylsilane intermediates with ethyl groups to form the N-ethylamino functionality.

- Base Catalysis: Use of bases such as potassium hydroxide or sodium hydroxide in ethanol or other solvents to promote substitution reactions.

- Microwave Irradiation: In some analogous syntheses of N-ethyl derivatives, microwave irradiation has been employed to accelerate reaction rates and improve yields, suggesting potential applicability.

Purification and Characterization

- Purity: Commercially available samples typically have purity around 97%, achieved through distillation and chromatographic techniques.

- Characterization: Confirmed by spectroscopic methods including NMR, IR, and mass spectrometry to verify the presence of ethylamino and isobutyl groups attached to the silane moiety.

Data Table: Typical Reaction Parameters for Preparation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 50–120 °C | Elevated temperature promotes condensation |

| Reaction Time | 4–12 hours | Extended time for complete functionalization |

| Solvent | Anhydrous ethanol or toluene | Solvent choice affects reaction rate |

| Catalyst | Base catalysts (KOH, NaOH) | Used in nucleophilic substitution steps |

| Water Content | Controlled (added or atmospheric) | Controls hydrolysis and polymerization |

| Purity of Final Product | ~97% | Achieved via distillation and purification |

| Yield | Typically >85% | Depending on reaction conditions |

Chemical Reactions Analysis

Types of Reactions: N-Ethylaminoisobutylmethyldiethoxysilane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various organosilicon compounds.

Scientific Research Applications

Material Science Applications

1.1 Silane Coupling Agents

NEIBDES is primarily utilized as a silane coupling agent in the modification of surfaces to enhance adhesion between organic polymers and inorganic substrates. Its amine functionality allows it to bond effectively with silanol groups present on silica surfaces, promoting better interfacial adhesion in composite materials. This property is critical in applications such as:

- Glass-Fiber Reinforced Plastics (GFRP) : The incorporation of NEIBDES improves the mechanical properties of GFRP by enhancing the bonding between glass fibers and the polymer matrix, leading to increased tensile strength and durability.

- Coatings : NEIBDES can be used in formulating coatings that require improved adhesion to substrates like metals and glass. Its ability to form stable siloxane bonds contributes to the longevity and performance of protective coatings.

1.2 Surface Modification

NEIBDES is effective in modifying surfaces to impart specific functionalities such as hydrophobicity or oleophobicity. This is particularly useful in:

- Anti-Fogging Coatings : When applied to glass surfaces, NEIBDES can create a hydrophobic layer that reduces fogging, making it valuable for automotive and architectural glass applications.

- Self-Cleaning Surfaces : The hydrophobic properties imparted by NEIBDES can lead to self-cleaning surfaces where water droplets roll off, carrying dirt and debris with them.

Biomedical Applications

2.1 Drug Delivery Systems

Research indicates that NEIBDES can be utilized in drug delivery systems due to its biocompatibility and ability to functionalize nanoparticles for targeted drug delivery. The amine groups can be used for conjugating therapeutic agents, enhancing the efficacy of drug delivery systems.

Case Study:

A study demonstrated the use of NEIBDES-functionalized silica nanoparticles for delivering chemotherapeutic agents. The results showed improved targeting of cancer cells with reduced side effects compared to non-functionalized nanoparticles .

2.2 Tissue Engineering

In tissue engineering, NEIBDES can be employed as a surface modifier for scaffolds to promote cell adhesion and proliferation. Its ability to provide a conducive environment for cell attachment makes it suitable for developing biomaterials used in regenerative medicine.

Cosmetic Applications

NEIBDES has been explored in cosmetic formulations, particularly for hair care products. Its properties allow it to improve the condition of hair by providing:

- Strengthening Effects : NEIBDES can help seal hair cuticles, reducing damage from environmental factors and mechanical stress.

- Luster Enhancement : It imparts shine and smoothness to hair, making it a valuable ingredient in conditioners and styling products.

Case Study:

A formulation containing NEIBDES was tested on damaged hair strands, revealing significant improvements in tensile strength and moisture retention compared to untreated samples .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Material Science | GFRP | Enhanced mechanical properties |

| Coatings | Protective coatings | Improved adhesion and durability |

| Biomedical | Drug delivery systems | Targeted delivery with reduced side effects |

| Tissue Engineering | Scaffold surface modification | Enhanced cell adhesion and proliferation |

| Cosmetics | Hair care formulations | Strengthening and luster enhancement |

Mechanism of Action

The mechanism by which N-Ethylaminoisobutylmethyldiethoxysilane exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metals, and can participate in catalytic cycles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Reactivity

N,N-Dimethylaminomethylethoxysilane (CAS: Not explicitly provided; BGC ID: 922593382778)

- Formula : C₄H₁₂ClNSi (Molecular Weight: 137.68 g/mol) .

- Functional Groups: Dimethylamino (–N(CH₃)₂), ethoxysilane, and chlorosilane.

- Reactivity: The presence of chlorine significantly enhances hydrolysis rates compared to purely ethoxy-substituted silanes.

- Applications: Intermediate in pharmaceuticals and agrochemicals due to its dual amino and chloro reactivity .

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (CAS: Not provided)

- Formula : C₈H₂₃N₂O₃Si (Molecular Weight: ~223.09 g/mol) .

- Functional Groups: Dual amino groups (–NH₂ and –NH–CH₂CH₂–) and trimethoxysilane.

- Reactivity: Trimethoxy groups hydrolyze faster than diethoxy, enabling rapid crosslinking. The dual amino groups enhance adhesion but may increase moisture sensitivity .

- Applications : High-performance composites and electronic encapsulants requiring strong interfacial bonding .

Hexamethyldisiloxane (CAS: 107-46-0)

- Formula : C₆H₁₈OSi₂ (Molecular Weight: 162.38 g/mol) .

- Functional Groups : Methyl and siloxane (Si–O–Si).

- Reactivity: Non-reactive due to lack of hydrolyzable groups; inert in most conditions.

- Applications : Lubricants, surfactants, and diffusion pump fluids .

Ethyldimethylchlorosilane (CAS: 6917-76-6)

Comparative Data Table

Research Findings and Performance Metrics

Hydrolysis Kinetics: Diethoxy-substituted silanes (e.g., this compound) exhibit slower hydrolysis than trimethoxy analogs, enabling controlled curing in humid environments . Chlorosilanes (e.g., Ethyldimethylchlorosilane) react instantaneously with moisture, limiting their use in controlled processes .

Adhesion Performance: Silanes with amino groups (e.g., this compound) outperform non-aminated analogs (e.g., Hexamethyldisiloxane) in bonding polar substrates like glass or metals . Dual amino groups (e.g., N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane) provide superior adhesion but increase sensitivity to humidity-induced degradation .

Thermal Stability: this compound demonstrates stability up to 200°C, making it suitable for high-temperature coatings . Chlorosilanes decompose at lower temperatures (~150°C) due to volatile byproducts .

Biological Activity

N-Ethylaminoisobutylmethyldiethoxysilane is a silane compound that has garnered attention for its potential biological applications, particularly in the fields of nanotechnology and biomedical engineering. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: CHNOSi. Its structure features an ethylamino group, which contributes to its reactivity and interaction with biological systems. The presence of ethoxy groups allows for solubility in organic solvents, facilitating its use in various applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cell Adhesion and Interaction : Silanes are known to promote adhesion between biological tissues and synthetic materials. This property is crucial in tissue engineering applications where integration with host tissues is necessary.

- Nitric Oxide (NO) Release : Some silane compounds have been studied for their ability to release nitric oxide, a signaling molecule involved in various physiological processes, including vasodilation and immune response. The incorporation of NO-releasing functionalities can enhance the therapeutic efficacy of silanes in biomedical applications .

- Surface Modification : this compound can modify surfaces at the molecular level, improving biocompatibility and reducing inflammatory responses when used in implants or coatings .

Case Studies

- Tissue Engineering Applications : A study demonstrated that silane-modified scaffolds exhibited improved cell attachment and proliferation compared to unmodified scaffolds. This enhancement is attributed to the chemical interactions facilitated by the silane groups, which mimic natural extracellular matrix components .

- Antimicrobial Properties : Research has indicated that silane coatings incorporating antimicrobial agents can significantly reduce bacterial colonization on medical devices. The dual functionality of this compound as a coupling agent and antimicrobial agent shows promise in preventing infections associated with implants .

- Nitric Oxide-Releasing Coatings : Another study explored the development of coatings that release NO from silanes. These coatings demonstrated significant anti-inflammatory effects in vitro, suggesting potential applications in reducing inflammation around implants .

Table 1: Summary of Biological Activities

Table 2: Comparison of Silane Compounds

| Compound | Biological Activity | Application Area |

|---|---|---|

| This compound | Cell adhesion, NO release | Tissue engineering |

| 3-(N-allylamino)propyltrimethoxysilane | Antimicrobial properties | Medical devices |

| Cyclic azasilanes | Surface modification | Nanotechnology |

Q & A

Q. What are the optimal synthetic routes for N-Ethylaminoisobutylmethyldiethoxysilane, and how can its purity be validated?

Methodological Answer:

- Synthesis Optimization : Begin with a nucleophilic substitution reaction between ethylamine and isobutylmethyldiethoxysilane precursors. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Adjust reaction parameters (e.g., solvent polarity, temperature, catalyst loading) to maximize yield .

- Purification : Use fractional distillation under reduced pressure to isolate the product, followed by recrystallization in anhydrous ethanol.

- Characterization : Validate purity using H/C NMR to confirm functional groups (e.g., ethoxy, amino) and elemental analysis (CHNS/O) to verify stoichiometry. Cross-reference with FTIR spectra for Si-O and Si-C bond signatures .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors .

- Storage : Store in amber glass bottles under inert gas (argon/nitrogen) at 4°C to prevent hydrolysis. Conduct regular moisture checks using Karl Fischer titration .

- Spill Management : Neutralize spills with dry sand; avoid water to prevent exothermic hydrolysis. Dispose of waste via licensed hazardous waste contractors .

Advanced Research Questions

Q. How do steric and electronic effects of the ethylamino group influence the hydrolysis kinetics of this compound?

Methodological Answer:

- Experimental Design : Perform controlled hydrolysis studies in solvents of varying polarity (e.g., toluene vs. THF) at 25–60°C. Use Si NMR to track hydrolysis intermediates (e.g., silanol formation) .

- Kinetic Modeling : Apply pseudo-first-order kinetics to quantify rate constants. Compare with analogous silanes (e.g., without ethylamino groups) to isolate steric/electronic contributions.

- Contradiction Resolution : If conflicting data arise (e.g., unexpected acceleration in polar solvents), use DFT calculations to model transition states and identify solvent-catalyst interactions .

Q. What experimental strategies can resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Conduct TGA under N and air atmospheres (heating rate: 10°C/min) to differentiate oxidative vs. thermal decomposition pathways.

- Data Normalization : Account for batch-to-batch variability by correlating stability with trace impurities (e.g., residual chloride ions via ion chromatography).

- Reproducibility Framework : Replicate studies using standardized protocols (e.g., ASTM E2550 for thermal testing) and share raw datasets for meta-analysis .

Methodological Comparison Table

| Technique | Application | Detection Limits/Parameters |

|---|---|---|

| Si NMR | Tracking hydrolysis intermediates | Sensitivity: 0.1–1.0 mmol |

| FTIR | Identifying Si-O/Si-C bonds | Resolution: 4 cm |

| TGA-MS | Thermal decomposition profiling | Heating rate: 5–20°C/min |

| Karl Fischer Titration | Moisture content analysis | Accuracy: ±0.001% HO |

Key Considerations for Experimental Design

- Scope Management : Narrow questions to specific variables (e.g., "How does pH affect hydrolysis?") to avoid overbroad or underpowered studies .

- Data Validation : Use triplicate runs and statistical tools (e.g., ANOVA) to ensure reproducibility. Cross-validate results with multiple analytical methods (e.g., NMR + GC-MS) .

- Ethical Compliance : Adhere to institutional safety guidelines and document risk assessments for all procedures involving reactive silanes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.